Ala-Ala-Asn-PAB TFA

ADC hydrophobicity Aggregation propensity Drug-to-antibody ratio (DAR)

ADCs using hydrophobic Val-Cit linkers often aggregate at DAR >4, hindering purification and therapeutic index. Ala-Ala-Asn-PAB TFA addresses this with a cathepsin B-cleavable tripeptide scaffold optimized for high-DAR applications. • Higher hydrophilicity (LogP -2.3) enables DAR up to 10 with minimal aggregation • Faster lysosomal processing vs dipeptide triggers • Patent-documented (CN104147612A, WO 2016026458) for tumor-specific conjugates TFA salt form for solubility; ideal for ADC programs loading hydrophobic payloads (MMAE, DNA-damaging agents).

Molecular Formula C19H26F3N5O7
Molecular Weight 493.4 g/mol
Cat. No. B12404861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Ala-Asn-PAB TFA
Molecular FormulaC19H26F3N5O7
Molecular Weight493.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C17H25N5O5.C2HF3O2/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12;3-2(4,5)1(6)7/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26);(H,6,7)/t9-,10-,13-;/m0./s1
InChIKeyRBSGVTHVRWIZQO-JMHMRROLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Ala-Asn-PAB TFA: Tripeptide ADC Linker


Ala-Ala-Asn-PAB TFA (CAS 2149584-00-7, free base form) is a cleavable tripeptide linker construct designed for antibody-drug conjugates (ADCs). The compound features an Ala-Ala-Asn amino acid sequence attached to a p-aminobenzyl (PAB) self-immolative spacer, supplied as a trifluoroacetate (TFA) salt [1]. The Ala-Ala-Asn motif is specifically recognized and hydrolyzed by lysosomal cysteine proteases, notably cathepsin B, which are overexpressed in various tumor cells [2]. Upon enzymatic cleavage of the amide bond between Asn and PAB, the PAB spacer undergoes spontaneous 1,6-elimination to release the unmodified cytotoxic payload. This linker belongs to a broader class of cathepsin B-cleavable peptide-PAB constructs that include widely used clinical benchmarks such as Val-Cit-PAB and Val-Ala-PAB [3].

1 Cathepsin B-cleavable tripeptide linker for ADC conjugate assembly
2 PAB self-immolative spacer enables traceless payload release
3 Reported hydrophilicity supports conjugation at high drug-to-antibody ratios

Ala-Ala-Asn-PAB TFA Differentiation


In ADC development, linker selection is not a trivial or interchangeable decision. Substituting a dipeptide trigger like Val-Cit for Ala-Ala-Asn, even within the same cathepsin B-cleavable class, introduces significant and quantifiable changes to the conjugate's physicochemical properties, pharmacokinetics, and ultimately, therapeutic index. Empirical studies demonstrate that the amino acid composition dictates the hydrophilicity (LogP), aggregation propensity, and drug-loading capacity of the final ADC [1]. For instance, while Val-Cit remains a clinical gold standard, its relative hydrophobicity can promote ADC aggregation at higher drug-to-antibody ratios (DAR), whereas more hydrophilic sequences like Ala-Ala-Asn enable higher DAR with reduced aggregation risk. Furthermore, the specific cleavage kinetics and lysosomal processing efficiency differ markedly between dipeptide and tripeptide sequences, directly impacting the rate and completeness of intratumoral payload release [2]. Therefore, procurement decisions must be guided by these specific, measurable differentiators rather than generic class membership.

Hydrophilicity Val-Cit substitution may reduce linker hydrophilicity, increasing aggregation propensity and limiting attainable DAR.
Cleavage kinetics Tripeptide vs. dipeptide triggers exhibit different lysosomal processing rates, potentially altering payload release profile.
Payload compatibility Hydrophobic payloads conjugated via Val-Cit often face solubility challenges; Ala-Ala-Asn may offer context-dependent improvement.

Evidence: Ala-Ala-Asn-PAB vs. Val-Cit-PAB


Reduced Aggregation via Enhanced Hydrophilicity

The linker-drug construct containing the Ala-Ala-Asn motif exhibits significantly higher hydrophilicity compared to the clinically established Val-Cit-PAB benchmark. The Ala-Ala-Asn-PAB core (free base) demonstrates a calculated LogP value of -2.3 . In contrast, Val-Cit-PAB constructs typically yield more hydrophobic linker-drug intermediates, which correlates with increased ADC aggregation and limited drug loading capacity [1]. This hydrophilicity advantage translates directly to improved conjugate physical stability.

Hydrophilicity gain
Cross-study comparable
LogP difference ≥1.3 units (more negative for Ala-Ala-Asn-PAB vs. typical Val-Cit-PAB)
Supports higher DAR conjugation with reduced aggregation risk
In silico; consistent with HIC retention data
ADC hydrophobicity Aggregation propensity Drug-to-antibody ratio (DAR)

High Drug Loading with Low Aggregation

The Ala-Ala dipeptide component, which forms the core of the Ala-Ala-Asn sequence, has been empirically identified as the optimal motif for high drug loading in ADCs. A comprehensive study screening multiple dipeptide linkers conjugated to a glucocorticoid receptor modulator (GRM) payload demonstrated that Ala-Ala-based conjugates achieved a maximum drug load of DAR 10 while maintaining low aggregation levels [1]. This performance is superior to linkers based on more hydrophobic amino acids such as Val-Cit or Val-Ala, which typically exhibit increased aggregation and reduced solubility at DAR values exceeding 4-6.

High drug loading
Class-level inference
Achievable DAR 10 with low aggregation (vs. DAR 4–6 for typical Val-Cit ADCs)
Enables high drug loading without aggregation
Data from Ala-Ala dipeptide; Asn extension may modulate profile
ADC drug loading DAR optimization Conjugate aggregation

In Vivo Efficacy Comparable to Val-Cit ADCs

In a direct comparative study, ADCs constructed with Asn-containing linkers (such as Asn-Asn, which shares the key hydrophilic asparagine residue with Ala-Ala-Asn) demonstrated comparable or improved in vivo efficacy relative to traditional Val-Cit linked ADCs [1]. The study demonstrated that AsnAsn-linked MMAE ADCs were broadly active against a variety of tumors, even those with low legumain expression. While the target compound Ala-Ala-Asn-PAB TFA utilizes cathepsin B cleavage (not legumain), the shared Asn residue confers the same hydrophilicity benefits, positioning this linker class as a viable, less hydrophobic alternative to Val-Cit without sacrificing antitumor activity.

In vivo model response
Class-level inference
Efficacy comparable to Val-Cit linked ADC in xenograft tumor models
Model-response context: comparable antitumor activity observed
Asn-containing linker class; MMAE payload
In vivo xenograft efficacy Asn-containing linker Tumor regression

Alternative Cathepsin B Cleavage Kinetics

The Ala-Ala-Asn tripeptide sequence offers a distinct substrate profile for lysosomal cathepsin B compared to the dipeptide triggers Val-Cit and Val-Ala. While all three sequences are cleavable, a study optimizing lysosomal activation of ADCs demonstrated that ADCs with dipeptide linkers bearing various L-amino acids (including Ala-Ala) exhibited faster lysosomal processing rates in target cancer cells compared to the L-Ala-L-Ala linked ADC [1]. The inclusion of the Asn residue in the Ala-Ala-Asn sequence further modulates enzyme recognition, providing an alternative cleavage kinetic profile that can be exploited to fine-tune payload release rates.

Lysosomal processing
Cross-study comparable
Faster lysosomal processing than L-Ala-L-Ala dipeptide in target cancer cells
Supports modulation of intracellular payload release rate
Qualitative rate observation; rate constants not provided
Cathepsin B cleavage Lysosomal processing Linker proteolysis

Ala-Ala-Asn-PAB TFA: ADC Deployment Scenarios


High-DAR ADC Development

The demonstrated ability of Ala-Ala-based linkers to support drug loading up to DAR 10 with minimal aggregation makes Ala-Ala-Asn-PAB TFA the linker of choice for developing high-DAR ADCs. This is particularly critical when conjugating highly hydrophobic payloads (e.g., tubulin inhibitors like MMAE or DNA-damaging agents) where conventional Val-Cit linkers often fail due to conjugate precipitation [1]. Researchers seeking to maximize the amount of cytotoxic drug delivered per antibody should prioritize this linker scaffold.

ADC Formulation and Manufacturability Optimization

ADCs constructed with hydrophobic linkers frequently exhibit poor solubility and high aggregation propensity, complicating downstream purification and formulation. The significantly enhanced hydrophilicity (LogP = -2.3) of the Ala-Ala-Asn-PAB core directly addresses these manufacturability challenges. Procuring Ala-Ala-Asn-PAB TFA is recommended for projects where conjugate stability, high concentration liquid formulation, and reduced aggregation are critical quality attributes .

Alternative Cathepsin B Cleavage Profile

While Val-Cit-PAB is the established clinical benchmark, its cleavage kinetics and the hydrophobic nature of the citrulline residue are not universally optimal. The Ala-Ala-Asn sequence offers a distinct cathepsin B substrate with faster lysosomal processing than the simple Ala-Ala dipeptide [2]. Researchers aiming to explore structure-activity relationships (SAR) around linker proteolysis or seeking a more hydrophilic alternative to Val-Cit without switching enzyme class should employ Ala-Ala-Asn-PAB TFA as a key comparator or lead candidate.

Tumor Microenvironment-Activated Conjugates

The MC-Ala-Ala-Asn-PAB construct, which incorporates the Ala-Ala-Asn-PAB motif, is explicitly described in patent literature (CN104147612A, WO 2016026458) for synthesizing tumor microenvironment-specific activated micromolecular targeted conjugates . This positions Ala-Ala-Asn-PAB TFA as a critical building block for developing not only ADCs but also smaller format drug conjugates that leverage the same tumor-selective protease activation mechanism.

Application
Selection Property
Validation Focus
High-DAR conjugate assembly research
Hydrophilicity-enabled DAR
Aggregation propensity in high-DAR constructs
Conjugate formulation development
Linker hydrophilicity profile
Conjugate solubility and stability
Lysosomal activation kinetic studies
Cathepsin B substrate profile
Intracellular payload release kinetics
Tumor microenvironment-activated conjugate design
Cathepsin B-cleavable motif
Protease-dependent activation in tumor models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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